molecular formula C10H9NO2 B179914 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde CAS No. 108284-94-2

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Cat. No.: B179914
CAS No.: 108284-94-2
M. Wt: 175.18 g/mol
InChI Key: COASPZBJWCIUAT-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CAS 108284-94-2) is a high-value heterocyclic compound that serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . Its structure combines the rigid, fused bicyclic system of tetrahydroquinoline with a ketone at position 2 and a reactive aldehyde group at position 6 . This makes it a key precursor for designing and constructing more complex molecules. The aldehyde functionality is particularly valuable for further chemical transformations, including nucleophilic addition and condensation reactions, and can be oxidized to the corresponding carboxylic acid . In scientific research, this scaffold is of significant interest for the development of novel therapeutic agents. Quinoline derivatives are extensively studied and have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties . The specific reactivity of the aldehyde group in this compound allows researchers to efficiently generate diverse libraries of derivatives for structure-activity relationship (SAR) studies and high-throughput screening . The compound requires careful handling and storage. It is recommended to be stored under an inert atmosphere at 2-8°C . Safety information indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-7-1-3-9-8(5-7)2-4-10(13)11-9/h1,3,5-6H,2,4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COASPZBJWCIUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619069
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108284-94-2
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Formation of imine intermediate : The primary amine reacts with the aldehyde to generate a Schiff base.

  • Cyclization : Acid catalysis (e.g., HCl, trifluoroacetic acid) promotes intramolecular electrophilic aromatic substitution, forming the six-membered ring.

  • Oxidation : Post-cyclization oxidation introduces the oxo group at position 2, often using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Optimization Parameters

  • Catalyst : Strong acids (e.g., HCl, H₂SO₄) yield faster cyclization but risk side reactions.

  • Solvent : Polar aprotic solvents (e.g., DCM, THF) improve solubility of intermediates.

  • Temperature : Moderate heating (50–80°C) balances reaction rate and selectivity.

Pyridinium Chloroformate-Mediated Synthesis

A high-yield alternative method reported by Grosch et al. (2004) utilizes pyridinium chloroformate in dichloromethane at ambient temperature.

Procedure Overview

  • Substrate preparation : 5-Amino-2-formylphenol derivatives are pre-functionalized.

  • Reaction conditions :

    • Solvent: Dichloromethane

    • Reagent: Pyridinium chloroformate (1.2 equiv)

    • Temperature: 20°C

    • Duration: 8 hours

  • Work-up : Neutralization with aqueous NaHCO₃, followed by column chromatography.

Performance Metrics

ParameterValue
Yield88%
Purity>95% (HPLC)
ScalabilityDemonstrated at 50g

This method avoids harsh acids, making it suitable for acid-sensitive substrates.

Comparative Analysis of Methods

The table below contrasts key synthesis routes:

MethodCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
Pictet-SpenglerHClEthanol801265–70
Grosch et al.Pyridinium chloroformateDCM20888

Advantages of Grosch Method :

  • Higher yield under milder conditions.

  • Reduced side products from over-oxidation.
    Limitations :

  • Requires pre-functionalized starting materials.

  • Pyridinium chloroformate is moisture-sensitive.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

2.1 Anticancer Potential

Recent studies have highlighted the anticancer properties of derivatives of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. For instance:

  • Cell Line Studies : Compounds derived from this structure have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer) cells. The mechanism involves the inhibition of cell proliferation and induction of apoptosis .
  • Mechanistic Insights : The anticancer activity is attributed to the ability of these compounds to interfere with cellular pathways involved in tumor growth and survival. This includes modulation of oxidative stress and apoptosis-related proteins .

Therapeutic Applications

3.1 As a Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of several therapeutic agents:

  • Cilostazol : It is utilized in the production of cilostazol, a medication used for treating intermittent claudication and thrombosis. The synthesis pathway involves the conversion of 6-hydroxy derivatives into cilostazol through various chemical transformations .

3.2 Antimicrobial Properties

Some derivatives have demonstrated antimicrobial activity against a range of pathogens. The structure's ability to form hydrogen bonds and interact with microbial membranes contributes to its efficacy .

Industrial Applications

The compound also has potential applications in materials science:

4.1 Polymer Chemistry

In polymer chemistry, derivatives of this compound are explored for their ability to act as monomers or crosslinking agents in the production of novel polymers with enhanced properties such as thermal stability and mechanical strength .

4.2 Organic Electronics

Additionally, its derivatives are being investigated for use in organic electronic devices due to their favorable electronic properties and stability under operational conditions .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of synthesized derivatives on MCF-7 cells using MTT assays to measure cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability with IC50 values suggesting potent activity against breast cancer cells .

Case Study 2: Synthesis for Cilostazol Production

Research focused on optimizing the synthetic route from this compound to cilostazol demonstrated an efficient method yielding high purity and yield rates suitable for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, forming stable interactions through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The position of substituents and functional groups significantly influences physicochemical properties and reactivity. Key comparisons include:

Compound Name (CAS) Substituent Position Functional Group Molecular Weight Key Properties/Applications References
2-Oxo-1,2,3,4-THQ-6-carbaldehyde* 6 Aldehyde ~205.2† High reactivity for nucleophilic additions [11, 13]
2-Oxo-1,2,3,4-THQ-6-carboxylic acid (70639-77-9) 6 Carboxylic acid 191.18 Melting point: 300°C; used in peptide coupling [7, 10]
Methyl 2-oxo-1,2,3,4-THQ-7-carboxylate (1000045-93-1) 7 Ester 205.21 Lipophilic; prodrug potential [7]
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (101382-53-0) 3 (aldehyde), 6 (methyl) Aldehyde + Methyl 205.21 Antibacterial activity (inferred) [11]
6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 3 (aldehyde), 6 (bromo) Aldehyde + Bromo 252.06 Halogenated analog for cross-coupling [13]

*THQ: Tetrahydroquinoline; †Estimated based on analogs.

  • Aldehyde vs. Carboxylic Acid/Ester : The aldehyde group (as in the target compound) offers greater electrophilicity for reactions like condensations or Schiff base formation compared to carboxylic acids or esters, which are more suited for amide bond formation .

Structural Analogues with Modified Backbones

  • 4-Oxo-1,4-dihydroquinoline Derivatives: These compounds (e.g., J. Med. Chem. 2007 intermediates) feature a ketone at position 4 instead of 2, reducing ring saturation and increasing aromaticity. This enhances π-stacking interactions in drug-receptor binding .
  • Pyrroloquinoline Derivatives: Methyl 4-methyl-2-oxo-pyrrolo[3,2,1-ij]quinoline-6-carboxylate () incorporates a fused pyrrole ring, increasing structural rigidity and influencing crystal packing via C–H···π interactions .

Biological Activity

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a tetrahydroquinoline ring with an oxo group at position 2 and an aldehyde group at position 6. This unique arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of this compound involves its ability to interact with specific molecular targets. Research indicates that it can act as an enzyme inhibitor by binding to active sites and blocking enzymatic activity. The compound's structure allows for stable interactions through hydrogen bonding and hydrophobic interactions with target proteins .

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, making it a candidate for developing new antibiotics .

Anticancer Properties

Recent research highlights the potential anticancer activities of this compound. In vitro studies have demonstrated its cytotoxic effects on human tumor cells, including those resistant to conventional chemotherapy agents like cisplatin. The mechanism behind this cytotoxicity may involve the induction of apoptosis and disruption of cellular processes in cancer cells .

Neuroprotective Effects

The neuroprotective properties of tetrahydroquinoline derivatives have also been explored. These compounds are believed to exert protective effects against neurodegenerative disorders by modulating neurotransmitter levels and reducing oxidative stress .

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

  • Condensation Reactions : The initial step often includes the condensation of appropriate precursors under acidic or basic conditions.
  • Oxidation/Reduction : The aldehyde group can be oxidized to a carboxylic acid or reduced to a hydroxyl group depending on the desired derivative.
  • Substitution Reactions : Electrophilic substitution can occur at the aromatic ring to yield various derivatives with enhanced biological activity .

The following table summarizes some synthesized derivatives and their reported biological activities:

Compound NameBiological Activity
6-Methyl-2-oxo-1,2-dihydroquinolineCytotoxicity against tumor cells
7-Hydroxy-1,2-dihydroquinolineAntimicrobial activity
5-Carboxy-1,2-dihydroquinolineNeuroprotective effects

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

  • Anticancer Studies : A study evaluating the cytotoxic effects on ovarian cancer cell lines demonstrated that this compound significantly reduced cell viability compared to untreated controls. The study also explored mechanisms of resistance in cancer cells .
  • Antimicrobial Efficacy : Research on various bacterial strains revealed that this compound exhibited broad-spectrum antimicrobial activity. It was particularly effective against multi-drug resistant strains .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, and how can reaction efficiency be optimized?

  • Methodology : A robust approach involves acid-catalyzed cyclization of precursor aldehydes. For example, refluxing substituted quinoline derivatives with hydrochloric acid (37%) for 16 hours, followed by hydrolysis and precipitation, yields carbaldehyde derivatives . Alternative strategies include functionalizing the tetrahydroquinoline core via Vilsmeier-Haack formylation at the 6-position, as demonstrated in the synthesis of 5,8-dimethoxy-2-oxo-1H-quinoline-6-carbaldehyde . Optimization involves controlling reaction temperature (80–100°C), stoichiometry of formylating agents, and purification via recrystallization (e.g., using ethanol/water mixtures).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >97% is achievable as per supplier specifications .
  • Structural Confirmation : Employ 1H^1H- and 13C^{13}C-NMR to verify the aldehyde proton (δ ~9.8–10.2 ppm) and carbonyl groups (δ ~160–180 ppm for lactam C=O). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 191.19 (M+HM+H
    +^+) .
  • Crystallography : While direct data for this compound is limited, SHELX refinement (e.g., SHELXL-2019) can resolve molecular conformation in derivatives .

Advanced Research Questions

Q. What strategies enhance the biological activity of 2-Oxo-1,2,3,4-tetrahydroquinoline derivatives in oncology research?

  • Methodology :

  • Structure-Activity Relationships (SAR) : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 6-position to improve binding to targets like γ-secretase, as seen in Notch inhibitors (e.g., BMS-906024) .
  • Hybridization : Conjugate the aldehyde group with pharmacophores (e.g., succinamides) to enhance cytotoxicity, as demonstrated in leukemia xenograft models .
  • In Silico Modeling : Use docking studies (AutoDock Vina) to predict interactions with kinases or DNA repair enzymes, guided by analogues like 2-hydroxyquinoline derivatives .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this scaffold?

  • Methodology :

  • Data Collection : Acquire high-resolution (<1.0 Å) X-ray diffraction data for derivatives (e.g., 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) .
  • Refinement : Apply SHELXL-2019 for anisotropic displacement parameters and hydrogen-bonding networks. Address disorder in the tetrahydroquinoline ring using PART instructions .
  • Validation : Cross-validate with DFT-calculated geometries (Gaussian 16) to reconcile discrepancies between experimental and theoretical bond lengths .

Q. How should researchers address contradictory cytotoxicity data in vitro?

  • Methodology :

  • Assay Selection : Use the Mosmann MTT assay (absorbance at 570 nm) for preliminary screening, but validate with clonogenic assays to distinguish cytostatic vs. cytotoxic effects .
  • Dose-Response Analysis : Fit data to a Hill equation (GraphPad Prism) to calculate IC50_{50} values. Address outliers by testing metabolic stability (e.g., liver microsomes) to rule out false positives .
  • Mechanistic Follow-Up : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects, as seen in studies of tetrahydroquinoline-based kinase inhibitors .

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